2,5-Diethyl-3,6-dimethylpyrazine 2,5-Diethyl-3,6-dimethylpyrazine 2, 5-Diethyl-3, 6-dimethylpyrazine belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Diethyl-3, 6-dimethylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Outside of the human body, 2, 5-diethyl-3, 6-dimethylpyrazine can be found in coffee and coffee products. This makes 2, 5-diethyl-3, 6-dimethylpyrazine a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 18903-30-5
VCID: VC21323063
InChI: InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3
SMILES: CCC1=C(N=C(C(=N1)C)CC)C
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol

2,5-Diethyl-3,6-dimethylpyrazine

CAS No.: 18903-30-5

Cat. No.: VC21323063

Molecular Formula: C10H16N2

Molecular Weight: 164.25 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diethyl-3,6-dimethylpyrazine - 18903-30-5

Specification

CAS No. 18903-30-5
Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
IUPAC Name 2,5-diethyl-3,6-dimethylpyrazine
Standard InChI InChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3
Standard InChI Key WOKWCTYNOKUPRA-UHFFFAOYSA-N
SMILES CCC1=C(N=C(C(=N1)C)CC)C
Canonical SMILES CCC1=C(N=C(C(=N1)C)CC)C

Introduction

Chemical Identity and Structure

2,5-Diethyl-3,6-dimethylpyrazine is a substituted pyrazine with two ethyl groups at positions 2 and 5, and two methyl groups at positions 3 and 6 of the pyrazine ring. The pyrazine ring itself is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4 .

Basic Identification Data

ParameterInformation
Common Name2,5-Diethyl-3,6-dimethylpyrazine
Molecular FormulaC₁₀H₁₆N₂
CAS Registry Number18903-30-5
PubChem CID12669071
Creation Date2007-02-08
Last Modified2025-03-22

Structural Representations

The compound can be represented through various chemical notation systems that provide unique identifiers for database searching and structural information:

Representation TypeNotation
IUPAC Name2,5-diethyl-3,6-dimethylpyrazine
SMILESCCC1=NC(C)=C(CC)N=C1C
InChIInChI=1S/C10H16N2/c1-5-9-7(3)12-10(6-2)8(4)11-9/h5-6H2,1-4H3
InChI KeyWOKWCTYNOKUPRA-UHFFFAOYSA-N

The structure features a planar pyrazine ring with two nitrogen atoms in positions 1 and 4, with ethyl groups extending from positions 2 and 5, and methyl groups at positions 3 and 6 .

Physical and Chemical Properties

2,5-Diethyl-3,6-dimethylpyrazine possesses specific physical and chemical properties that influence its behavior in various systems and applications.

Physical Properties

PropertyValueReference
Molecular Weight164.25 g/mol
Physical StateNot specified in sources
Boiling Point221.00 to 222.00 °C at 760.00 mm Hg (estimated)
Solubility in Water144 mg/L at 25 °C (estimated)
LogP2.21820

Spectroscopic Data

Gas chromatography data for 2,5-diethyl-3,6-dimethylpyrazine has been reported in scientific literature:

Column TypeActive PhaseRetention Index (I)ReferenceComment
CapillaryDB-51225Moon, Cliff, et al., 200630 m/0.32 mm/0.25 μm, He; Program: 40°C(3min) => 3°C/min => 180°C => 10°C/min => 260°C(2min)
CapillaryCarbowax 20M1539Baltes and Bochmann, 1987Column length: 50 m; Column diameter: 0.3 mm; Program: not specified

These gas chromatography parameters can be utilized for the identification and quantification of this compound in various matrices .

Occurrence and Natural Distribution

Formation in Foods

While specific formation pathways for 2,5-Diethyl-3,6-dimethylpyrazine aren't explicitly detailed in the provided sources, pyrazines as a class are typically formed through thermal processing of foods. They commonly arise from amino acids and sugars via chemical reactions such as the Maillard reaction, which occurs during roasting or other heat treatments .

These processes are particularly relevant in coffee production, where roasting generates a complex profile of flavor compounds including various pyrazines that contribute to the characteristic aroma and taste of coffee products.

Synthesis Methods

Although the search results don't provide a direct synthesis method for 2,5-Diethyl-3,6-dimethylpyrazine specifically, information about related compounds offers insights into potential synthesis pathways.

Related Compound Synthesis

A related compound, 2-ethyl-3,6-dimethylpyrazine, can be synthesized using 2,5-dimethylpyrazine as a starting material through the Minici reaction. This method employs:

  • 2,5-dimethylpyrazine as the base compound

  • FeSO₄·7H₂O as a catalyst

  • Concentrated sulfuric acid and hydrogen peroxide to create oxidative conditions

  • n-propionaldehyde as the ethyl group source

  • Reaction temperature maintained at 50-60°C

The reaction proceeds over 5-6 hours, followed by extraction with ethyl acetate, pH adjustment, and column chromatography to obtain the purified product .

Enzymatic Synthesis of Similar Compounds

Research has demonstrated that 3-ethyl-2,5-dimethylpyrazine can be produced from L-threonine via a bacterial operon. This chemoenzymatic synthesis involves:

  • L-threonine 3-dehydrogenase using L-threonine as a substrate to produce aminoacetone

  • 2-amino-3-ketobutyrate CoA ligase with threonine aldolase activity producing acetaldehyde

  • Condensation of two aminoacetone molecules with one acetaldehyde molecule

This enzymatic pathway achieved yields up to 20.2% and shows promise for synthesizing various alkylpyrazines .

ParameterValueNotes
LD₅₀ (rats)460 mg/kgFor 2-ethyl-3,(5 or 6)-dimethylpyrazine
NOAEL (90-day rat study 1)12.5 mg/kg/dayBoth sexes
NOAEL (90-day rat study 2)17 mg/kg/day (males)
18 mg/kg/day (females)
Sex-specific values

The related compound has been reported to be irritating to the skin, eyes, and upper respiratory tract .

Metabolic Considerations

The structurally similar 2-ethyl-3,(5 or 6)-dimethylpyrazine is oxidized in rats almost exclusively via its aliphatic side-chain to carboxylic acid derivatives .

Regulatory Status

The related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine is used in the food industry as a flavor ingredient. Available data, including its history of safe use, indicate that at current intake levels, its use as a food flavoring is considered safe .

Research Findings

Analytical Methods

Gas chromatography techniques have been developed for the analysis of 2,5-Diethyl-3,6-dimethylpyrazine, as evidenced by the retention index data available in scientific literature. These methods employ different column types and temperature programs to achieve effective separation and identification .

Pyrazine Formation Pathways

Research has investigated the formation of pyrazines through various reaction pathways, including:

  • Maillard reactions between amino acids and sugars

  • Reactions involving 1-hydroxyacetone or selected aldehydes with bases

  • Reactions between amino acids and 1,3-dihydroxyacetone

These studies contribute to understanding how pyrazines, including potentially 2,5-Diethyl-3,6-dimethylpyrazine, form during food processing.

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